5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde
Overview
Description
5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde: is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of pyridinecarboxaldehyde, characterized by the presence of chlorine and methoxy groups at specific positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde typically involves the chlorination and methoxylation of pyridinecarboxaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-2,6-dimethoxy-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-2,6-dimethoxy-3-pyridinecarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 5-Chloro-2,6-dimethoxy-4-pyridinecarboxaldehyde
- 5-Chloro-2,6-dimethoxy-3-pyridinecarboxylic acid
- 5-Chloro-2,6-dimethoxy-3-pyridinecarbinol
Comparison: 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde is unique due to its specific substitution pattern on the pyridine ring. This pattern influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2,6-dimethoxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPGTRSNBITAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231662 | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-07-9 | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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